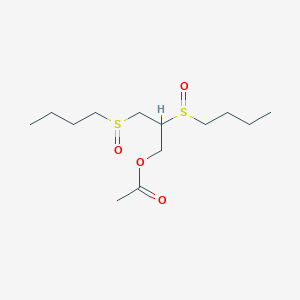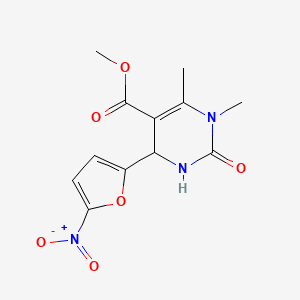
2-(2,4-dichlorophenoxy)-N-4-pyridinylpropanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-4-pyridinylpropanamide, also known as CPPU, is a synthetic plant growth regulator that has gained attention for its potential use in the agriculture industry. CPPU belongs to the family of pyridine carboxylic acid derivatives and has been extensively studied for its ability to increase crop yield, improve fruit quality, and enhance plant growth.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-4-pyridinylpropanamide acts as a cytokinin-like compound that promotes cell division and differentiation, leading to increased growth and yield. It also regulates the balance between auxin and cytokinin hormones, which play a crucial role in plant growth and development. This compound has been shown to activate the expression of genes involved in cell division, photosynthesis, and stress response, leading to increased plant growth and stress tolerance.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased energy production and growth. This compound also regulates the expression of genes involved in sugar metabolism, leading to increased sugar content in fruits. Moreover, this compound has been shown to increase the activity of antioxidant enzymes, leading to reduced oxidative stress and improved stress tolerance in plants.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-4-pyridinylpropanamide has several advantages for lab experiments, including its ability to increase plant growth and yield, improve fruit quality, and enhance stress tolerance. Moreover, this compound is easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity to humans and the environment, which requires careful handling and disposal.
Zukünftige Richtungen
2-(2,4-dichlorophenoxy)-N-4-pyridinylpropanamide has great potential for use in the agriculture industry, and there are several future directions for research. Firstly, more studies are needed to investigate the mechanism of action of this compound and its interaction with other plant hormones. Secondly, the potential toxicity of this compound to humans and the environment needs to be thoroughly evaluated. Thirdly, the application of this compound in different crops and under different environmental conditions needs to be explored. Fourthly, the development of new this compound derivatives with improved efficacy and safety needs to be investigated.
Conclusion:
In conclusion, this compound is a synthetic plant growth regulator that has gained attention for its potential use in the agriculture industry. This compound has been extensively studied for its ability to increase crop yield, improve fruit quality, and enhance plant growth. This compound acts as a cytokinin-like compound that promotes cell division and differentiation, leading to increased growth and yield. This compound has various biochemical and physiological effects on plants, including increased energy production, sugar content, and stress tolerance. This compound has several advantages for lab experiments, including its availability and efficacy, but also has potential limitations that require careful handling and disposal. Future research directions for this compound include investigating its mechanism of action, toxicity, application in different crops and environmental conditions, and development of new derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-4-pyridinylpropanamide has been extensively studied for its potential use in the agriculture industry. It has been shown to increase fruit size and yield in various crops, including grapes, apples, kiwifruit, and strawberries. This compound has also been shown to improve the quality of fruits, such as increasing the sugar content and reducing the acidity. Moreover, this compound has been found to enhance plant growth, increase chlorophyll content, and improve stress tolerance in plants.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9(14(19)18-11-4-6-17-7-5-11)20-13-3-2-10(15)8-12(13)16/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZGASMMCLWOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=NC=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-methoxy-3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925856.png)
![N-(4-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925861.png)
![3-[(2-chlorobenzyl)thio]-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925866.png)
![4-[2-(2,4-dichlorophenoxy)propanoyl]morpholine](/img/structure/B3925880.png)
![10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925893.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B3925902.png)

![7-{(4-methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925911.png)


![3-[(2-chlorobenzyl)thio]-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925943.png)
![7-{(4-bromophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925952.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B3925954.png)
